n-Benzylidene-4-biphenylamine
Description
Structure
3D Structure
Properties
CAS No. |
13924-28-2 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-phenyl-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H |
InChI Key |
WXZIDPUAURHXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for N Benzylidene 4 Biphenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environments within the molecule.
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For n-Benzylidene-4-biphenylamine, the ¹H NMR spectrum is characterized by distinct signals corresponding to the azomethine proton and the aromatic protons of the biphenyl (B1667301) and benzylidene moieties.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| > 8.0 | Singlet | Azomethine H (-N=CH-) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total carbon count and the identification of different types of carbon atoms (e.g., sp² hybridized aromatic and imine carbons).
A key feature in the ¹³C NMR spectrum of this compound is the signal for the azomethine carbon (-N=C H-). This carbon is significantly deshielded and typically resonates in the range of 160-170 ppm. The numerous sp² hybridized carbons of the benzylidene and biphenyl aromatic rings appear in the characteristic range of approximately 115-150 ppm. Distinguishing between the various aromatic carbons can be achieved through advanced NMR techniques, but their presence in this region confirms the aromatic nature of the compound's skeleton.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 160 - 170 | Azomethine Carbon (-N=CH-) |
Note: The exact chemical shifts are dependent on the solvent and specific electronic environments of the carbons.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the compound's functional groups. For this compound, the most prominent and diagnostic absorption band is that of the imine (C=N) group.
The C=N stretching vibration in Schiff bases gives rise to a strong absorption band typically found in the region of 1610-1650 cm⁻¹. In the closely related N-benzylideneaniline, this peak is observed at 1625.2 cm⁻¹. semanticscholar.orgiiste.org Other significant absorptions include the C-H stretching of the aromatic rings, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings, which are observed in the 1450-1600 cm⁻¹ region. A band corresponding to the Ar-N stretching vibration can also be identified, typically around 1191 cm⁻¹. semanticscholar.org
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | Stretching | Aromatic C-H |
| ~1625 | Stretching | Imine (C=N) |
| 1450 - 1600 | Stretching | Aromatic C=C |
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are often strong in Raman spectra, while they may be weak in IR spectra.
For this compound, the Raman spectrum would also be expected to show a characteristic band for the C=N stretch. Furthermore, the symmetric "breathing" modes of the phenyl and biphenyl rings, which are characteristic of the aromatic structure, would produce strong signals. While specific experimental data for this compound is not widely available, the technique is valuable for confirming the integrity of the aromatic systems. Surface-Enhanced Raman Spectroscopy (SERS) is a specialized technique that could be employed to significantly amplify the Raman signal, allowing for highly sensitive detection. researchgate.netresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (C₁₉H₁₅N), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The monoisotopic mass of the molecule is 257.12045 Da. uni.lu In mass spectra, the molecular ion peak ([M]⁺• or [M+H]⁺) is typically observed and is often the base peak. uni.lumdpi.com Analysis of the fragmentation pattern can further corroborate the structure, with common fragmentation pathways involving the cleavage of the bonds adjacent to the imine linkage, leading to fragments corresponding to the benzylidene and biphenylamine moieties.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₉H₁₅N]⁺ | 257.11990 |
| [M+H]⁺ | [C₁₉H₁₆N]⁺ | 258.12773 |
Source: Data predicted by computational tools. uni.lu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzylaldehyde |
| 4-biphenylamine |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₉H₁₅N), HRMS provides an exact mass that can be used to confirm its molecular formula. The monoisotopic mass of this compound has been calculated to be 257.12045 Da. This high level of precision allows for the unambiguous identification of the compound and differentiation from other molecules with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N |
| Monoisotopic Mass | 257.12045 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur provide valuable information about the electronic structure of the compound. For this compound, the presence of conjugated π-systems, including the two phenyl rings and the imine double bond, gives rise to characteristic electronic transitions.
The UV-Vis spectrum of this compound is expected to exhibit strong absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation provided by the biphenyl group is likely to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler benzylideneanilines. Additionally, the nitrogen atom of the imine group possesses a lone pair of electrons, which could potentially lead to a weaker n → π* transition at a longer wavelength. Studies on similar aromatic Schiff bases have shown characteristic absorption bands in the UV-A and UV-B regions. For instance, the UV-Vis spectra of aniline (B41778) and its dimer exhibit a well-defined band around 293 nm, which is attributed to a π→π* transition.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Region | Description |
|---|---|---|
| π → π | UV-A / UV-B | Excitation of electrons in the conjugated π-system. |
| n → π | Near UV / Visible | Excitation of a lone pair electron on the nitrogen atom to an antibonding π* orbital. |
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination
For example, the crystal structure of (E)-N-benzylidene-4-iodoaniline, a structurally analogous Schiff base, has been determined. researchgate.net This compound crystallizes in the orthorhombic space group Pna2₁, with the benzylidene and aniline rings being non-coplanar. researchgate.net This twist is a common feature in benzylideneaniline (B1666777) derivatives and is expected to be present in this compound as well. The biphenyl group in this compound would introduce an additional degree of rotational freedom.
Table 3: Crystallographic Data for the Related Compound (E)-N-benzylidene-4-iodoaniline
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.987 |
| b (Å) | 10.563 |
| c (Å) | 27.916 |
| Volume (ų) | 2355.29 |
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid material. The PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure.
Theoretical and Computational Chemistry Studies of N Benzylidene 4 Biphenylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is favored for its balance of accuracy and computational efficiency.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-Benzylidene-4-biphenylamine, a key structural feature is the torsional angles between the three phenyl rings.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the ground-state geometry. nih.gov The analysis typically focuses on the dihedral angles between the biphenyl (B1667301) rings and the angle of the benzylidene group relative to the imine bridge. The biphenyl moiety itself is known to have a twisted conformation to minimize steric hindrance between ortho-hydrogens. ic.ac.uk Similarly, the N-phenyl ring and the benzylidene ring are twisted out of the C=N plane. This non-planar structure is a result of the balance between π-conjugation, which favors planarity, and steric repulsion, which favors twisting. drexel.edu
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)
| Parameter | Value | Description |
|---|---|---|
| C=N Bond Length | ~1.28 Å | Typical length for a carbon-nitrogen double bond in Schiff bases. nih.gov |
| C-N Bond Length | ~1.38 Å | Length of the single bond between the imine nitrogen and the biphenyl group. nih.gov |
| Dihedral Angle (Biphenyl) | ~35-45° | The twist angle between the two phenyl rings of the biphenyl group. |
Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO acts as the electron donor orbital. For this compound, the electron density of the HOMO is typically localized over the more electron-rich biphenylamine moiety. nih.gov
LUMO acts as the electron acceptor orbital, and its density is generally concentrated on the benzylidene-imine (-CH=N-) portion of the molecule. nih.gov
HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. nih.gov
The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, negative potential (red/yellow) is expected around the imine nitrogen atom, indicating a site for electrophilic attack, while positive potential (blue) would be found around the hydrogen atoms. ejosat.com.tr
Table 2: Calculated Electronic Properties of this compound
| Property | Representative Value | Unit |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 | eV |
| LUMO Energy | -1.5 to -2.0 | eV |
Note: These values are illustrative of typical DFT calculation results for similar aromatic Schiff bases.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is the primary method for computationally predicting UV-Visible absorption spectra. By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can identify the electronic transitions responsible for observed absorption bands. rsc.org
For this compound, the lowest energy electronic transition is typically a HOMO→LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the biphenylamine donor group to the benzylidene-imine acceptor group. nih.gov TD-DFT calculations can provide the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the orbitals involved in the excitation. kfupm.edu.sa
Table 3: Representative TD-DFT Calculated Excitation Properties
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~3.5 | ~354 | > 0.1 | HOMO → LUMO (π→π*) |
Note: Data is representative for aromatic imines and illustrates the type of information obtained from TD-DFT calculations.
Ab Initio Quantum Chemical Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than standard DFT for certain properties, especially those involving weak interactions or complex electronic structures. nih.gov
Due to their significant computational cost, high-level ab initio calculations are often impractical for a molecule as large as this compound. However, they are frequently used on smaller, structurally related fragments to benchmark the accuracy of more cost-effective DFT methods. These benchmark studies help validate the choice of DFT functional and basis set, ensuring the reliability of the computational results for the larger target molecule.
Computational Studies on Reactivity Descriptors and Parameters
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated using DFT to quantify the chemical reactivity and stability of this compound. rasayanjournal.co.in These parameters are based on Koopmans' theorem and provide a theoretical framework for predicting how the molecule will behave in chemical reactions. nih.gov
Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. nih.gov
Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = χ² / (2η)).
Table 4: Representative Global Reactivity Descriptors (Calculated)
| Descriptor | Formula | Representative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | ~5.75 |
| Electron Affinity (A) | -E_LUMO | ~1.75 |
| Electronegativity (χ) | (I+A)/2 | ~3.75 |
| Chemical Hardness (η) | (I-A)/2 | ~2.00 |
| Chemical Softness (S) | 1/η | ~0.50 |
Note: Values are calculated based on the representative HOMO/LUMO energies from Table 2.
Theoretical Investigations of Intermolecular Interactions
Theoretical methods are essential for studying the non-covalent interactions that govern the behavior of this compound in the condensed phase (e.g., crystal packing) or its interaction with other molecules. These weak interactions, such as van der Waals forces, hydrogen bonds (with solvent molecules), and π-π stacking, are critical for determining physical properties and supramolecular assembly. nih.gov
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to identify and characterize these interactions. nih.govmdpi.com For this compound, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a significant factor in its solid-state structure. Calculations can quantify the strength and geometry of these interactions, providing insight into the crystal packing forces.
Reaction Mechanisms and Chemical Transformations of N Benzylidene 4 Biphenylamine Analogues
Reductive Transformations of Imine Bonds
The imine functionality of N-benzylidene-4-biphenylamine analogues is susceptible to single-electron reduction, a transformation that unlocks unique reactivity pathways. Photocatalysis has emerged as a powerful tool to initiate these reductions under mild conditions, leading to the formation of key radical intermediates.
Photocatalytic Reduction Pathways
The photocatalytic reduction of N-benzylidene-[1,1'-biphenyl]-2-amines is typically initiated by a visible-light-absorbing photosensitizer, such as an iridium complex. nih.gov The process commences with the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) to the imine substrate. For many neutral imines, direct reduction by the excited photocatalyst is challenging due to their high reduction potentials. mdpi.com
A crucial aspect of this reduction is the involvement of a proton source, leading to a proton-coupled electron transfer (PCET) mechanism. nih.govnih.gov In this pathway, the photocatalyst, upon excitation, reduces a proton source, which then transfers a hydrogen atom to the imine. Alternatively, the excited photocatalyst can reduce the imine, and the resulting radical anion is then protonated. This process generates a key α-amino radical intermediate, which is central to the subsequent chemical transformations. nih.gov The general mechanism involves the iridium photocatalyst absorbing visible light to reach an excited state, which is then reductively quenched by a sacrificial electron donor. The resulting highly reducing Ir(II) species can then reduce the protonated imine to generate the α-amino radical.
Generation and Reactivity of α-Amino Radical Intermediates
The single-electron reduction of the imine bond results in the formation of a nitrogen-centered radical anion, which is in resonance with a carbon-centered α-amino radical. mdpi.com This α-amino radical is a versatile open-shell intermediate that can participate in a variety of chemical reactions. nih.govsnnu.edu.cn Its reactivity is distinct from the electrophilic nature of the parent imine, exhibiting nucleophilic character in certain contexts. mdpi.com
The fate of the α-amino radical is highly dependent on the reaction environment and the presence of other reactive species. nih.gov Key reaction pathways for these intermediates include:
Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a suitable donor to yield a secondary amine.
Radical-Radical Coupling: Two radical species can combine to form a new carbon-carbon or carbon-heteroatom bond. This can involve coupling with another α-amino radical (homocoupling) or a different radical species (cross-coupling). snnu.edu.cn
Addition to Unsaturated Systems: The nucleophilic α-amino radical can add to electron-deficient olefins in Giese-type reactions. mdpi.comsnnu.edu.cn
For N-benzylidene-[1,1'-biphenyl]-2-amine analogues, the primary pathways of interest are radical-radical coupling reactions, which lead to the formation of vicinal diamines. nih.gov
Carbon-Carbon Bond Forming Reactions
The α-amino radicals generated from this compound analogues are pivotal intermediates in the construction of new carbon-carbon bonds, leading to either symmetrical or unsymmetrical 1,2-diamine products.
Radical Cross-Coupling Reactions
In the presence of a suitable radical partner, the α-amino radical derived from N-benzylidene-[1,1'-biphenyl]-2-amine can undergo a radical-radical cross-coupling reaction. A notable example is the reductive coupling with an aliphatic amine. nih.gov In this process, a second α-amino radical is generated from the aliphatic amine through a similar photocatalytic process. The two distinct α-amino radicals then combine to form an unsymmetrical 1,2-diamine.
The presence of a phenyl substituent on the aniline (B41778) moiety of the N-benzylidene-[1,1'-biphenyl]-2-amine has been found to be critical for this reactivity. nih.gov The reaction proceeds efficiently with a variety of aliphatic amines, demonstrating the versatility of this method for creating diverse diamine structures.
| Entry | N-Benzylidene-[1,1'-biphenyl]-2-amine Derivative | Aliphatic Amine | Product | Yield (%) |
| 1 | N-Benzylidene-[1,1'-biphenyl]-2-amine | Diisopropylamine | N1-([1,1'-biphenyl]-2-yl)-N2-isopropyl-1-phenyl-N2-(propan-2-yl)ethane-1,2-diamine | 85 |
| 2 | N-(4-Methylbenzylidene)-[1,1'-biphenyl]-2-amine | Diisopropylamine | N1-([1,1'-biphenyl]-2-yl)-N2-isopropyl-1-(p-tolyl)-N2-(propan-2-yl)ethane-1,2-diamine | 82 |
| 3 | N-(4-Methoxybenzylidene)-[1,1'-biphenyl]-2-amine | Pyrrolidine | 1-(4-Methoxyphenyl)-1-((1,1'-biphenyl)-2-ylamino)-2-(pyrrolidin-1-yl)ethane | 78 |
| 4 | N-(4-Chlorobenzylidene)-[1,1'-biphenyl]-2-amine | Morpholine | 4-(1-((1,1'-Biphenyl)-2-ylamino)-2-(4-chlorophenyl)ethyl)morpholine | 88 |
Homocoupling (Dimerization) Processes and Stereoselectivity
In the absence of a different radical coupling partner, the α-amino radicals generated from N-benzylidene-[1,1'-biphenyl]-2-amines can undergo homocoupling, or dimerization, to produce symmetrical 1,2-diamines. nih.gov This process involves the combination of two identical α-amino radical intermediates.
A significant feature of the homocoupling of N-benzylidene-[1,1'-biphenyl]-2-amine derivatives is its high stereoselectivity. nih.gov The dimerization reactions of various substituted analogues consistently yield only one diastereomer of the 1,2-diamine product. nih.gov This high degree of stereocontrol is attributed to the steric bulk of the substrates, which directs the approach of the two radical intermediates to minimize steric hindrance. The bulky biphenyl (B1667301) group likely plays a crucial role in dictating the stereochemical outcome of the coupling reaction.
| Entry | N-Benzylidene-[1,1'-biphenyl]-2-amine Derivative | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Benzylidene-[1,1'-biphenyl]-2-amine | 1,2-Diphenyl-N,N'-bis([1,1'-biphenyl]-2-yl)ethane-1,2-diamine | 92 | >99:1 |
| 2 | N-(4-Methylbenzylidene)-[1,1'-biphenyl]-2-amine | 1,2-Di-p-tolyl-N,N'-bis([1,1'-biphenyl]-2-yl)ethane-1,2-diamine | 95 | >99:1 |
| 3 | N-(4-Fluorobenzylidene)-[1,1'-biphenyl]-2-amine | 1,2-Bis(4-fluorophenyl)-N,N'-bis([1,1'-biphenyl]-2-yl)ethane-1,2-diamine | 89 | >99:1 |
| 4 | N-(2-Chlorobenzylidene)-[1,1'-biphenyl]-2-amine | 1,2-Bis(2-chlorophenyl)-N,N'-bis([1,1'-biphenyl]-2-yl)ethane-1,2-diamine | 85 | >99:1 |
Role of Catalysts and Reaction Conditions on Mechanism Divergence
The ability to selectively direct the reaction of N-benzylidene-[1,1'-biphenyl]-2-amines towards either cross-coupling or homocoupling highlights the critical role of the catalyst and reaction conditions in controlling the reaction mechanism. nih.govnih.gov Subtle adjustments to the reaction parameters can completely switch the product outcome.
The key factor influencing the divergence between these two pathways appears to be the solvent and the presence of specific additives. For instance, the cross-coupling reaction with aliphatic amines is successfully carried out in a non-polar solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov In contrast, the highly selective homocoupling reaction is favored in a protic solvent such as methanol (B129727) (CH₃OH). nih.gov
The choice of solvent can influence several aspects of the reaction, including the solubility of the reactants, the stability of the radical intermediates, and the efficiency of the proton-coupled electron transfer process. In methanol, the proton-donating ability of the solvent may facilitate the generation of the α-amino radical and stabilize it, favoring the dimerization pathway. In a less polar solvent like DCE, the interaction between the two different amine substrates might be more favorable, leading to the cross-coupled product.
The catalyst concentration and the light source intensity can also play a role in determining the steady-state concentration of the radical intermediates, which in turn can influence the relative rates of the competing coupling pathways. A higher concentration of the N-benzylidene-[1,1'-biphenyl]-2-amine-derived radical would statistically favor the homocoupling reaction.
| Reaction Pathway | Catalyst | Solvent | Additive | Primary Product |
| Cross-coupling | Ir(ppy)₂(dtbbpy)PF₆ | 1,2-Dichloroethane (DCE) | Aliphatic Amine | Unsymmetrical 1,2-diamine |
| Homocoupling | Ir(ppy)₂(dtbbpy)PF₆ | Methanol (CH₃OH) | None | Symmetrical 1,2-diamine |
This divergent reactivity provides a powerful synthetic tool, allowing for the selective synthesis of either symmetrical or unsymmetrical vicinal diamines from the same starting imine, simply by a judicious choice of the reaction conditions. nih.govnih.gov
Proton-Coupled Single-Electron Transfer Processes in this compound Analogues
While the field of proton-coupled electron transfer (PCET) has expanded to encompass a wide array of chemical transformations, detailed research findings, particularly quantitative kinetic and thermodynamic data, for this compound and its direct analogues remain limited in publicly accessible literature. However, the fundamental principles of PCET, extensively studied in various organic molecules including other Schiff bases and N-arylamines, provide a framework for understanding the potential reactivity of this class of compounds.
Proton-coupled electron transfer describes chemical reactions where both an electron and a proton are exchanged. acs.org These processes can occur through a concerted mechanism, where the electron and proton are transferred in a single kinetic step, or via a stepwise pathway, involving initial electron transfer followed by proton transfer (ETPT) or the reverse (PTET). acs.org Concerted pathways are often favored as they avoid the formation of high-energy intermediates. acs.org
For analogues of this compound, which are part of the broader category of imines or Schiff bases, PCET processes are crucial in transformations such as photocatalytic coupling reactions. Research on the photocatalyzed umpolung strategy for coupling N-arylamines with imines indicates that these reactions can proceed through a Brønsted acid-activated proton-coupled electron transfer pathway. nih.gov This approach allows for the formation of valuable chemical structures like 1,2-amino alcohols and vicinal diamines. nih.gov
The general mechanism for a reductive PCET process involving an imine analogue can be conceptualized as the transfer of a hydrogen atom (formally a proton and an electron) to the imine nitrogen, leading to the formation of an α-amino radical. This reactive intermediate can then engage in subsequent chemical transformations. The efficiency and mechanism (concerted vs. stepwise) of such a process would be influenced by several factors, including the structure of the imine, the nature of the photocatalyst or electrochemical potential, the solvent, and the presence and strength of a proton donor or acceptor.
Although specific data tables for this compound are not available, studies on other redox-active organic molecules provide insight into the types of data that are crucial for characterizing PCET reactions. For instance, research on 1,4-bisguanidino-benzene derivatives in PCET reactions involved detailed electrochemical analysis to determine redox potentials.
Table 1: Illustrative Electrochemical Data for GFA Series in CH2Cl2
| Compound | E1/2(1st) [V] | E1/2(2nd) [V] |
| GFA1 | -0.16 | -0.01 |
| GFA2 | -0.25 | -0.11 |
| GFA3 | -0.19 | -0.02 |
| GFA4 | -0.25 | -0.06 |
| GFA5 | -0.11 | +0.10 |
| Data adapted from a study on 1,4-bisguanidino-benzene derivatives and is provided for illustrative purposes of typical data in PCET studies. nih.gov |
In such studies, cyclic voltammetry is a key technique used to measure the redox potentials, which are indicative of the ease of electron transfer. nih.gov For a complete understanding of PCET in this compound analogues, similar electrochemical studies would be necessary to determine their oxidation and reduction potentials.
Furthermore, kinetic studies, often employing techniques like laser flash photolysis, are essential to determine rate constants and kinetic isotope effects (KIEs). A KIE significantly greater than unity can provide strong evidence for the involvement of proton transfer in the rate-determining step of the reaction. For example, in a study of a Photosystem II-inspired complex, the phenol (B47542) oxidation occurred via a stepwise ET-PT mechanism with a rate constant (kET) of 2.7 x 107 s-1 and a KIE of approximately 1, while the reverse concerted recombination reaction exhibited an inverse KIE of 0.55. nih.gov
Coordination Chemistry of N Benzylidene 4 Biphenylamine As a Ligand
General Principles of Schiff Base Coordination Chemistry
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a significant class of ligands in coordination chemistry. Their ability to form stable complexes with a wide variety of transition metals has made them a subject of extensive study. The imine nitrogen atom possesses a lone pair of electrons, which can be readily donated to a metal ion, forming a coordinate bond.
The coordination chemistry of Schiff bases is influenced by several factors:
Nature of the Aldehyde and Amine Precursors: The electronic and steric properties of the aldehyde and amine used to synthesize the Schiff base play a crucial role in determining the ligand's coordination ability and the stability of the resulting metal complexes.
Presence of Other Donor Atoms: Many Schiff base ligands are multidentate, containing additional donor atoms such as oxygen, sulfur, or other nitrogen atoms. These atoms can also coordinate to the metal center, leading to the formation of stable chelate rings.
Flexibility of the Ligand Backbone: The flexibility of the organic framework of the Schiff base ligand allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.
In the case of n-Benzylidene-4-biphenylamine, the imine nitrogen is the primary coordination site. The biphenyl (B1667301) group is a bulky substituent that can influence the steric environment around the metal center, potentially affecting the coordination number and geometry of the resulting complex.
Synthesis of Metal Complexes Involving this compound
The synthesis of metal complexes with Schiff base ligands like this compound is typically straightforward. The general method involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent.
The synthesis process can be summarized in the following steps:
Synthesis of the Ligand: this compound is synthesized by the condensation reaction of benzaldehyde (B42025) and 4-aminobiphenyl. This reaction is usually carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol (B145695).
Formation of the Metal Complex: The isolated Schiff base ligand is then dissolved in a suitable solvent, and a solution of the metal salt (e.g., chlorides, nitrates, acetates of transition metals) in the same or a miscible solvent is added. The reaction mixture is often heated to facilitate the complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent.
A generalized reaction scheme for the formation of a metal complex with this compound (L) can be represented as:
MXn + mL → [M(L)m]Xn
Where M is the metal ion, X is the anion, and n and m are the stoichiometric coefficients.
Based on related Schiff base complexes, the following table provides hypothetical examples of reaction conditions for the synthesis of this compound complexes.
| Metal Salt | Ligand | Solvent | Reaction Conditions | Hypothetical Product |
| CoCl₂·6H₂O | This compound | Ethanol | Reflux, 2 hours | [Co(C₁₉H₁₅N)₂Cl₂] |
| Ni(NO₃)₂·6H₂O | This compound | Methanol (B129727) | Stirring at room temp, 4 hours | [Ni(C₁₉H₁₅N)₂(NO₃)₂] |
| Cu(CH₃COO)₂·H₂O | This compound | Acetone | Reflux, 3 hours | [Cu(C₁₉H₁₅N)₂(CH₃COO)₂] |
Characterization of Metal-Ligand Bonding and Complex Structures
A variety of spectroscopic and analytical techniques are employed to characterize the formation of metal-ligand bonds and to elucidate the structures of the resulting complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the Schiff base to the metal ion. A key indicator is the shift in the vibrational frequency of the azomethine (-C=N-) group. Upon coordination, the C=N stretching vibration typically shifts to a lower frequency, indicating the donation of electron density from the imine nitrogen to the metal center. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions of the metal ions are sensitive to the ligand field, and the position and intensity of these bands can help in assigning the geometry (e.g., tetrahedral, square planar, or octahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. The chemical shifts of the protons and carbons near the coordination site are often affected by the metal ion.
The following table presents expected spectroscopic data for a hypothetical metal complex of this compound, based on data for similar Schiff base complexes.
| Technique | Ligand (this compound) | Hypothetical Metal Complex | Interpretation |
| IR (cm⁻¹) | ν(C=N) ~1620 | ν(C=N) ~1600 | Shift to lower frequency confirms coordination. |
| - | ν(M-N) ~450-550 | Appearance of new band indicates M-N bond formation. | |
| UV-Vis (nm) | π → π* ~280, n → π* ~350 | Ligand bands shifted, new d-d transition bands appear | Coordination alters electronic environment; d-d bands indicate geometry. |
| ¹H NMR (ppm) | δ(CH=N) ~8.5 | δ(CH=N) shifted downfield | Change in chemical shift of the imine proton upon coordination. |
Investigation of Electronic and Geometric Structures of Complexes
The electronic and geometric structures of Schiff base metal complexes are intricately linked. The nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand all influence the final structure.
For this compound, as a monodentate ligand coordinating through the imine nitrogen, the geometry of the resulting complexes will largely depend on the coordination number of the metal ion and the stoichiometry of the complex.
Tetrahedral Geometry: For metal ions like Co(II) and Zn(II), which commonly form four-coordinate complexes, a tetrahedral geometry with two this compound ligands and two anionic ligands (e.g., Cl⁻) is plausible, forming complexes of the type [M(L)₂X₂].
Square Planar Geometry: Metal ions such as Ni(II) and Cu(II) can form square planar complexes, particularly with strong field ligands.
Octahedral Geometry: Six-coordinate metal ions, such as Cr(III) and Fe(III), would likely form octahedral complexes, for example, of the type [M(L)₄X₂] or [M(L)₆]ⁿ⁺, although the steric bulk of the biphenyl group might hinder the coordination of six ligands.
Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data. These calculations can provide insights into the electronic structure, molecular orbital energies, and the nature of the metal-ligand bond.
Influence of Ligand Substituents on Metal Complex Formation and Properties
The properties of metal complexes can be fine-tuned by introducing different substituent groups on the Schiff base ligand. These substituents can exert both electronic and steric effects.
Electronic Effects: Electron-donating groups on the aromatic rings of the this compound ligand would increase the electron density on the imine nitrogen, making it a stronger Lewis base and potentially leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atom.
Steric Effects: The bulky biphenyl group in this compound already imposes significant steric hindrance. The introduction of additional bulky substituents, for instance, at the ortho positions of the benzylidene ring, would further increase this steric crowding. This could influence the coordination number of the metal ion, favoring lower coordination numbers, and could also affect the geometry of the complex. For example, increased steric bulk might favor a distorted tetrahedral geometry over a square planar one for a four-coordinate complex.
The following table summarizes the expected effects of different substituents on the properties of this compound metal complexes.
| Substituent Group (on Benzylidene Ring) | Position | Electronic Effect | Steric Effect | Expected Influence on Complex Properties |
| -OCH₃ | para | Electron-donating | Minimal | Increased complex stability. |
| -NO₂ | para | Electron-withdrawing | Minimal | Decreased complex stability. |
| -C(CH₃)₃ | ortho | Electron-donating | High | May lead to lower coordination numbers and distorted geometries. |
Supramolecular Chemistry and Crystal Engineering of N Benzylidene 4 Biphenylamine Derivatives
Analysis of Intermolecular Interactions in Crystalline States
The crystalline architecture of N-benzylidene-4-biphenylamine derivatives is stabilized by a variety of non-covalent interactions, which act in concert to direct the three-dimensional assembly of the molecules. The study of these interactions is crucial for understanding and predicting the crystal structures of these compounds.
While classic hydrogen bonds (e.g., O-H···O, N-H···O) are often dominant in crystal packing, weaker hydrogen bonds, such as C-H···N and N-H···π interactions, play a significant role in the supramolecular assembly of this compound derivatives.
N-H···π Interactions: In derivatives where an N-H group is present, N-H···π interactions can occur, where the hydrogen atom of the N-H group interacts with the electron-rich π-system of an aromatic ring. Computational studies on related systems have shown that such interactions can contribute to the stabilization of dimeric structures in solution, which can act as precursors to crystal formation. nih.govnih.gov
The following table summarizes the typical geometric parameters for these types of hydrogen bonds in related organic crystals.
| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| C-H···N | C-H···N | 2.2 - 2.8 | 3.2 - 3.8 | 130 - 170 |
| N-H···π | N-H···Cg | 2.4 - 2.9 | 3.3 - 3.8 | 120 - 160 |
| Note: Cg refers to the centroid of the π-system. |
Given the presence of multiple aromatic rings in this compound, π-π stacking and other aromatic interactions are expected to be prominent features in their crystal structures. These interactions are crucial in organizing the molecules into well-defined stacks or layers.
The biphenyl (B1667301) moiety and the benzylidene ring can engage in various forms of π-π stacking, including face-to-face and offset arrangements. The extent and geometry of these interactions are influenced by the electronic nature of substituents on the aromatic rings. For example, electron-donating or electron-withdrawing groups can modify the quadrupole moment of the aromatic rings, thereby affecting the preferred stacking geometry. In some derivatives, π-π stacking interactions have been shown to be a key factor in stabilizing the crystal lattice, with centroid-to-centroid distances typically in the range of 3.7 to 3.8 Å. nih.gov
Computational studies have demonstrated that dispersion forces are the primary contributors to the stability of π-stacked dimers. nih.gov In some cases, these interactions can lead to the formation of head-to-tail or head-to-head arrangements of molecules within the crystal. nih.gov
Beyond conventional hydrogen bonds and π-π stacking, other non-covalent interactions can also play a significant role in the crystal engineering of this compound derivatives, particularly when specific functional groups are introduced.
Halogen Bonds: The introduction of halogen atoms (e.g., Cl, Br, I) onto the aromatic rings of this compound can lead to the formation of halogen bonds. researchgate.net A halogen bond is a directional interaction between a halogen atom in one molecule and a Lewis base (such as the nitrogen atom of the imine group) in another. These interactions have been shown to be a powerful tool in directing the assembly of molecules in the solid state. rsc.org For instance, C-I···N and C-I···π interactions have been observed in related structures. rsc.org
The following table provides a summary of these non-covalent interactions.
| Interaction Type | Description | Typical Distance (Å) |
| Lone Pair-π | Interaction between the nitrogen lone pair and an aromatic ring. | 3.0 - 3.5 |
| Halogen Bond | Directional interaction involving a halogen atom (e.g., C-X···N). | 2.8 - 3.5 (for Br, I) |
Crystal Packing Arrangements and Self-Assembly Motifs
In many Schiff base derivatives, molecules are observed to pack in a herringbone or layered fashion. researchgate.net The specific arrangement is a consequence of the optimization of multiple weak interactions. For example, in the crystal structure of (E)-4-((4-(diethylamino)benzylidene)amino)-N,N-diphenylaniline, a derivative with a similar core structure, the molecules adopt a specific conformation to facilitate efficient packing. scispace.com
The analysis of crystal structures of related compounds often reveals recurring self-assembly motifs. These can include dimers formed through π-π stacking or chains and sheets formed through hydrogen bonding networks. Understanding these motifs is essential for a rational approach to crystal engineering.
Polymorphism and Cocrystallization Studies
Polymorphism: this compound and its derivatives can potentially exhibit polymorphism, which is the ability of a compound to crystallize in more than one crystal structure. nih.gov Different polymorphs can have distinct physical properties, and their formation can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. Studies on related biphenyl-containing ligands have revealed the existence of solvent-induced polymorphism. nih.gov The investigation of polymorphism in this compound derivatives is an important area of research, as different polymorphs may be suitable for different applications.
Cocrystallization: Cocrystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular component into the crystal lattice. This approach can be used to introduce new functionalities or to improve properties such as solubility and stability. For instance, cocrystallization of N-benzylideneaniline derivatives with halogen bond donors has been shown to modulate their self-assembly in the solid state. rsc.org The formation of cocrystals of this compound with other organic molecules through hydrogen bonding or halogen bonding is a promising strategy for creating new materials with tailored properties.
Design Principles for Directed Assembly in Solid State
The knowledge gained from the analysis of intermolecular interactions and crystal packing in this compound derivatives can be used to formulate design principles for the directed assembly of these molecules in the solid state.
A key principle is the hierarchical nature of intermolecular interactions. Stronger and more directional interactions, such as classical hydrogen bonds or halogen bonds, can be used as primary synthons to build robust supramolecular motifs. Weaker interactions, such as C-H···π and π-π stacking, can then be utilized to organize these primary motifs into the final three-dimensional architecture.
The strategic placement of functional groups on the this compound scaffold is a powerful tool for controlling the self-assembly process. For example, the introduction of hydrogen bond donors and acceptors can promote the formation of specific hydrogen-bonded networks. Similarly, the incorporation of halogen atoms can be used to engineer halogen-bonded assemblies. rsc.org
Computational methods, such as Hirshfeld surface analysis and interaction energy calculations, can be employed to predict and rationalize the observed crystal structures, providing valuable insights for the design of new crystalline materials with desired topologies and properties. researchgate.netnih.gov By combining synthetic chemistry with a deep understanding of supramolecular principles, it is possible to achieve a significant degree of control over the solid-state assembly of this compound derivatives.
Applications of N Benzylidene 4 Biphenylamine in Organic Synthesis
Precursors for the Synthesis of 1,2-Diamines
The 1,2-diamine motif is a fundamental structural unit found in numerous natural products, pharmaceutical agents, and catalysts used in asymmetric synthesis. rsc.org N-benzylidene-[1,1'-biphenyl]-2-amine, an isomer of N-Benzylidene-4-biphenylamine, has been effectively used as a precursor for synthesizing both symmetrical and unsymmetrical 1,2-diamines under photoredox conditions. researchgate.netbeilstein-archives.org
The process involves the generation of α-amino radicals from the imine through a proton-coupled single-electron transfer mechanism, facilitated by an iridium photocatalyst. researchgate.net For the synthesis of symmetrical 1,2-diamines, a homocoupling reaction of the N-benzylidene-[1,1'-biphenyl]-2-amine derivative is performed. This dimerization is highly stereoselective, yielding only one diastereomer, which is attributed to the bulky nature of the biphenyl (B1667301) substituent. The structure of the resulting 1,2-diamine product has been confirmed by X-ray crystallography. researchgate.net
The reaction conditions for the homocoupling and the resulting yields for various substituted N-benzylidene-[1,1'-biphenyl]-2-amines are summarized below.
| Entry | Substituent on Benzylidene Moiety | Product | Yield (%) |
|---|---|---|---|
| 1 | H | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-diphenylethane | 91 |
| 2 | 4-Me | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-di-p-tolylethane | 92 |
| 3 | 4-OMe | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-bis(4-methoxyphenyl)ethane | 85 |
| 4 | 4-F | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-bis(4-fluorophenyl)ethane | 88 |
| 5 | 4-Cl | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-bis(4-chlorophenyl)ethane | 86 |
| 6 | 4-CF3 | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-bis(4-(trifluoromethyl)phenyl)ethane | 79 |
| 7 | 2-Cl | (1R,2R)-1,2-bis([1,1'-biphenyl]-2-ylamino)-1,2-bis(2-chlorophenyl)ethane | 75 |
Building Blocks for the Construction of Complex Organic Scaffolds
Vicinal diamines are recognized as privileged scaffolds in medicinal chemistry and serve as versatile synthons for a wide array of complex organic targets. rsc.orgnih.gov The ability to synthesize bulky, stereochemically defined 1,2-diamines from N-benzylidene-biphenylamine precursors positions these imines as crucial building blocks for these valuable scaffolds. researchgate.net
The synthetic route provides access to diamines with significant steric bulk due to the biphenyl groups. This steric hindrance can be a desirable feature in the design of ligands for asymmetric catalysis or in the development of biologically active molecules where specific conformational constraints are required. The products are differentially protected, which allows for maximal synthetic flexibility in subsequent transformations. researchgate.net This methodology enables the rapid synthesis of complex, unsymmetrical 1,2-diamines that are otherwise challenging to prepare. nih.gov
Application in Divergent Synthetic Methodologies
A key advantage of using N-benzylidene-[1,1'-biphenyl]-2-amines in photoredox catalysis is the ability to achieve divergent synthesis outcomes by judiciously choosing the reaction conditions. researchgate.netbeilstein-archives.org The same starting imine can be selectively converted into either a symmetrical 1,2-diamine through homocoupling or an unsymmetrical 1,2-diamine via a radical-radical cross-coupling reaction with a different aliphatic amine. researchgate.net
This divergent reactivity stems from the controlled generation and reaction of the α-amino radical intermediate. In the absence of a different coupling partner, the radical dimerizes. However, when an aliphatic amine is introduced into the reaction mixture, a cross-coupling event occurs, leading to the formation of an unsymmetrical product. This showcases the distinct reactivity of the N-benzylidene-[1,1'-biphenyl]-2-amine scaffold. researchgate.net The presence of the phenyl substituent on the aniline (B41778) moiety of the substrate was found to be critical for this reactivity. beilstein-archives.org
| Starting Material | Reaction Type | Reagents | Product Type | Yield (%) |
|---|---|---|---|---|
| (E)-N-benzylidene-[1,1'-biphenyl]-2-amine | Homocoupling | [Ir(dtbbpy)(ppy)2]PF6, Cy2NMe, CH3OH | Symmetrical 1,2-Diamine | 91 |
| (E)-N-benzylidene-[1,1'-biphenyl]-2-amine | Cross-coupling | [Ir(dtbbpy)(ppy)2]PF6, N-methylcyclohexylamine, CH3CN | Unsymmetrical 1,2-Diamine | 72 |
Role as Ligands in Stereoselective Organic Transformations
Chiral 1,2-diamines are of tremendous interest to synthetic chemists as they are widely used as chiral ligands and organocatalysts in asymmetric synthesis. sigmaaldrich.com The bulky vicinal diamines synthesized from N-benzylidene-[1,1'-biphenyl]-2-amine precursors have been identified as potential ligands for stereoselective organic transformations. researchgate.netbeilstein-archives.org
The high stereoselectivity observed in the synthesis of the symmetrical diamines, resulting in the formation of only one diastereomer, underscores the potential for these molecules to create a well-defined chiral environment around a metal center. researchgate.net The steric bulk provided by the biphenyl groups can influence the stereochemical outcome of catalytic reactions by effectively shielding certain quadrants of the catalytic center, thereby directing the approach of substrates. This method provides a viable pathway to new, bulky vicinal diamines that can be employed in the development of novel stereoselective catalysts. researchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Understanding
N-Benzylidene-4-biphenylamine, a Schiff base derived from the condensation of benzaldehyde (B42025) and 4-aminobiphenyl, represents a class of organic compounds known for their versatile chemical properties and applications. The core structure features a biphenyl (B1667301) moiety linked to a benzylidene group via an azomethine (-CH=N-) bridge. This imine linkage is a key structural feature that imparts specific reactivity and electronic properties to the molecule. nih.govnist.gov The synthesis of such Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. nih.govmdpi.com
The academic understanding of this compound itself is largely contextual, based on the extensive research conducted on related Schiff bases and benzylideneaniline (B1666777) derivatives. nih.govresearchgate.net Characterization of these compounds relies on a suite of standard spectroscopic techniques. rroij.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of the characteristic C=N imine bond. rroij.com Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. rroij.com
Structurally, the molecule is non-planar, with the phenyl rings of the benzylidene and biphenyl groups exhibiting torsional angles relative to the C=N-C plane. researchgate.net This conformation influences the compound's electronic properties and crystal packing. The biphenyl unit, in particular, is a well-known structural motif in materials science, often associated with liquid crystalline behavior and interesting photophysical properties.
While specific applications for this compound are not extensively documented, the broader class of Schiff bases has been investigated for a range of uses. These include roles as intermediates in organic synthesis, ligands in coordination chemistry, and as active components in materials with applications in electronics and polymer science. nih.govresearchgate.netscielo.org.za
Identification of Unexplored Research Avenues
Despite the foundational knowledge of Schiff bases, several research avenues for this compound remain largely unexplored. A significant gap exists in the comprehensive investigation of its specific biological activities. While many Schiff bases are screened for antimicrobial, antifungal, and anticancer properties, detailed studies on this particular compound are lacking. mdpi.comnih.gov A systematic evaluation against various bacterial and fungal strains, as well as different cancer cell lines, could reveal potential therapeutic applications. nih.govnih.gov
The potential of this compound as a functional material is another underdeveloped area. Its photophysical properties, such as fluorescence and phosphorescence, have not been thoroughly characterized. Such studies could indicate its suitability for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The presence of the biphenyl group suggests that the molecule or its derivatives could exhibit liquid crystalline properties, an area that warrants investigation.
Furthermore, the coordination chemistry of this compound is an open field. The imine nitrogen atom can act as a coordination site for metal ions, allowing for the synthesis of novel metal complexes. nih.gov These complexes could possess unique catalytic, magnetic, or optical properties that differ significantly from the free ligand. scielo.org.za Research into the synthesis and characterization of such complexes with various transition metals could lead to new catalysts or materials.
Finally, detailed studies on the compound's performance as a corrosion inhibitor for different metals and alloys in various corrosive media are needed. While related benzylidene derivatives have shown promise in this area, specific data for this compound is scarce. rasayanjournal.co.inrsc.org
Potential for Development in Advanced Materials Science
The molecular architecture of this compound provides a strong basis for its potential development in advanced materials science. The combination of the conjugated benzylidene system and the biphenyl moiety suggests that this compound could serve as a building block for novel organic electronic materials. The extended π-system is conducive to charge transport, a critical property for semiconductors used in transistors and solar cells.
There is potential for this compound to be incorporated into polymer backbones or as a side chain to create functional polymers. Such polymers could exhibit enhanced thermal stability, unique optical properties, or specific chemical sensing capabilities. The imine bond, in particular, can offer a site for post-polymerization modification, allowing for the fine-tuning of material properties.
The biphenyl group is a well-established mesogen, a fundamental component of liquid crystals. By modifying the molecular structure, for instance, by adding flexible alkyl chains, it may be possible to induce liquid crystalline phases. These materials are crucial for display technologies and optical switching devices.
Furthermore, the development of derivatives of this compound could lead to new photochromic or thermochromic materials. By introducing specific functional groups, the electronic structure of the molecule could be altered in response to external stimuli like light or heat, leading to changes in color or other physical properties. This opens up possibilities for applications in smart windows, data storage, and security inks.
Future Methodological Advancements in Characterization and Theoretical Studies
Future research on this compound will benefit significantly from advancements in analytical techniques and computational chemistry. While standard characterization methods are sufficient for basic identification, more advanced techniques can provide deeper insights into its structure and properties. rroij.com
Advanced Characterization Techniques:
Solid-State NMR: To elucidate the precise molecular conformation and intermolecular interactions in the solid state.
Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for studying π-conjugated systems. rroij.com
Electron Energy Loss Spectroscopy (EELS): When combined with Transmission Electron Microscopy (TEM), EELS can provide elemental and chemical bonding information at high spatial resolution, which is useful for analyzing thin films or nanocomposites containing the compound. nih.gov
In-situ and Operando Analysis: These emerging methods allow for the characterization of materials under real-world operating conditions, which would be invaluable for studying the performance of this compound in electronic devices or as a catalyst. journalwjarr.com
Theoretical and Computational Studies:
Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. rasayanjournal.co.in This can help in understanding its reactivity and potential for electronic applications.
Time-Dependent DFT (TD-DFT): This method can be used to simulate UV-Vis absorption and emission spectra, providing insights into the photophysical properties and aiding in the design of new fluorescent materials.
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials based on the behavior of individual molecules. This would be useful for investigating potential liquid crystalline phases or the interaction of the molecule with surfaces in corrosion inhibition studies.
Machine Learning: The integration of machine learning with experimental data can accelerate the discovery of new derivatives with optimized properties for specific applications in materials science. journalwjarr.com
These advanced methodologies will not only provide a more comprehensive understanding of this compound but also guide the rational design of new materials based on its molecular scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for n-Benzylidene-4-biphenylamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a condensation reaction between 4-biphenylamine and benzaldehyde derivatives under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or toluene), temperature (60–100°C), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion. For reproducibility, stoichiometric ratios (1:1.2 amine:aldehyde) and inert atmospheres (N₂/Ar) are recommended to prevent oxidation .
- Optimization : Use design of experiments (DoE) to evaluate variables like catalyst concentration (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis for reduced reaction times .
Q. How can X-ray crystallography and spectroscopic methods be employed to confirm the structure of this compound?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (via SHELX suite) resolves bond lengths, angles, and stereochemistry. Ensure crystal quality by slow evaporation from DCM/hexane mixtures .
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The imine proton (CH=N) typically appears at δ 8.3–8.5 ppm.
- FT-IR : Confirm the C=N stretch near 1600–1650 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Solubility in DMSO is typically >10 mM at 25°C, making it suitable for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Schiff bases are prone to hydrolysis in acidic conditions; stabilize with lyophilization or storage at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity). For instance, discrepancies in antimicrobial activity may arise from strain-specific resistance or assay protocols (broth microdilution vs. disk diffusion) .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, impurity levels). Use PubChem BioAssay data for benchmarking .
Q. What computational strategies are effective in predicting the physicochemical and pharmacokinetic properties of this compound?
- QSAR Modeling : Utilize the Joback method for estimating boiling points and McGowan’s approach for molar volumes. Software like Gaussian or COSMO-RS predicts logP and solubility .
- ADMET Prediction : Tools like SwissADME or pkCSM evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration. Validate with experimental permeability assays (e.g., Caco-2 cell lines) .
Q. What experimental designs are suitable for probing the mechanism of action of this compound in anticancer studies?
- In Vitro Assays :
- Apoptosis : Use Annexin V/PI staining and caspase-3/7 activity assays.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G1/S or G2/M arrest .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
- Protocol Standardization : Document solvent purity, drying methods (e.g., molecular sieves for aldehydes), and purification techniques (column chromatography with silica gel, Rf = 0.3 in ethyl acetate/hexane).
- Quality Control : Characterize intermediates (e.g., benzaldehyde derivatives) via GC-MS or NMR prior to use .
Q. What analytical techniques are critical for detecting impurities in this compound batches?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts (e.g., hydrolyzed amine or aldol adducts).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
